molecular formula C11H24N2S B14314812 N-Methyl-N'-nonylthiourea CAS No. 116248-65-8

N-Methyl-N'-nonylthiourea

Cat. No.: B14314812
CAS No.: 116248-65-8
M. Wt: 216.39 g/mol
InChI Key: GLWAMYGQKNTUPU-UHFFFAOYSA-N
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Description

N-Methyl-N’-nonylthiourea is an organic compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N’-nonylthiourea can be synthesized through the nucleophilic addition of nonylamine to methyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under mild conditions. The reaction is exothermic and usually completes within a few hours at room temperature.

Industrial Production Methods

On an industrial scale, the production of N-Methyl-N’-nonylthiourea involves the same basic principles but is optimized for larger yields. This often includes the use of continuous flow reactors and more efficient separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-nonylthiourea undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: N-Methyl-N’-nonylthiourea can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions often occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thioureas

Scientific Research Applications

N-Methyl-N’-nonylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N’-nonylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. This makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N’-phenylthiourea
  • N-Methyl-N’-ethylthiourea
  • N-Methyl-N’-butylthiourea

Uniqueness

N-Methyl-N’-nonylthiourea is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the design of surfactants or in the study of membrane proteins .

Properties

CAS No.

116248-65-8

Molecular Formula

C11H24N2S

Molecular Weight

216.39 g/mol

IUPAC Name

1-methyl-3-nonylthiourea

InChI

InChI=1S/C11H24N2S/c1-3-4-5-6-7-8-9-10-13-11(14)12-2/h3-10H2,1-2H3,(H2,12,13,14)

InChI Key

GLWAMYGQKNTUPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NC

Origin of Product

United States

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